
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both hydroxyphenyl and methylphenoxy groups attached to an isoindole-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with 4-methylphenol in the presence of a suitable catalyst to form an intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to form the isoindole-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The isoindole-dione core can be reduced to form isoindoline derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects could be due to the modulation of inflammatory mediators and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the methylphenoxy group, which may affect its chemical reactivity and biological activity.
5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione: Lacks the hydroxyphenyl group, which may influence its antioxidant properties.
Uniqueness
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both hydroxyphenyl and methylphenoxy groups, which contribute to its distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C21H15NO4 |
|---|---|
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO4/c1-13-2-8-16(9-3-13)26-17-10-11-18-19(12-17)21(25)22(20(18)24)14-4-6-15(23)7-5-14/h2-12,23H,1H3 |
Clé InChI |
DJPGKGJRDKNESZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


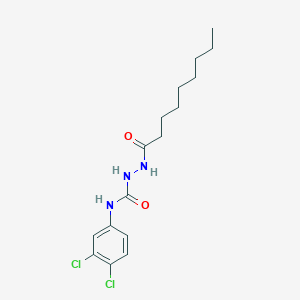
![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10891694.png)
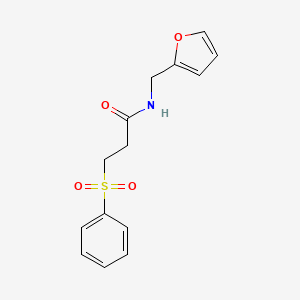
![tert-butyl 4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B10891702.png)

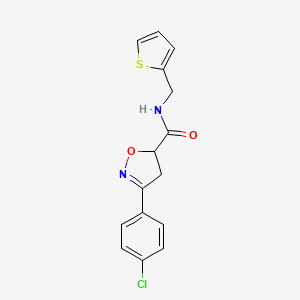
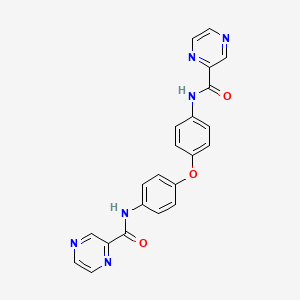
![4-[(4-chlorophenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891717.png)
![2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide](/img/structure/B10891723.png)

![N-{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B10891730.png)
![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10891743.png)
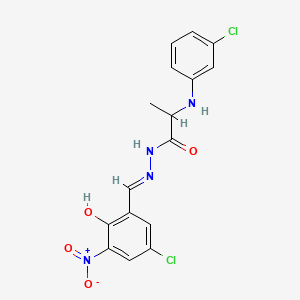
![3-[(3-Chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891767.png)
